molecular formula C8H11NO2 B12862311 3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole

3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole

Cat. No.: B12862311
M. Wt: 153.18 g/mol
InChI Key: SASVVBVSRFWRFO-UHFFFAOYSA-N
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Description

3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole (CAS 190672-28-7) is a chemical compound with the molecular formula C 8 H 11 NO 2 and a molecular weight of 153.18 g/mol . It features an isoxazole ring, a privileged structure in medicinal chemistry known for its diverse biological activities, fused with a tetrahydrofuran moiety . This combination makes it a valuable scaffold for constructing more complex molecules in drug discovery and development. Isoxazole derivatives are prominent in pharmaceutical research due to their broad spectrum of bioactivities, which include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects . The isoxazole ring is a key structural component in several approved drugs and is frequently employed in the synthesis of novel bioactive compounds . Researchers utilize this compound as a core building block in medicinal chemistry to design and synthesize new derivatives for biological screening. Its applications extend to agrochemical and materials science research. The tetrahydrofuran ring can influence the compound's physicochemical properties and its binding affinity to biological targets . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-methyl-5-(oxolan-2-yl)-1,2-oxazole

InChI

InChI=1S/C8H11NO2/c1-6-5-8(11-9-6)7-3-2-4-10-7/h5,7H,2-4H2,1H3

InChI Key

SASVVBVSRFWRFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2CCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides react with dipolarophiles to form isoxazole rings . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce toxicity and environmental impact .

Industrial Production Methods

Industrial production of isoxazoles, including 3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole, often employs microwave-assisted synthesis to enhance reaction rates and yields. This method is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The isoxazole ring system is recognized for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a tetrahydrofuran moiety enhances the pharmacological profile of the compound.

Anticancer Activity

Recent studies have demonstrated that derivatives of isoxazoles exhibit potent anticancer activity. For instance, research has shown that compounds with an isoxazole core can effectively inhibit the growth of various cancer cell lines, including ovarian (OCVAR-3), breast (MCF-7), and colon cancer (HCT116) cells. The synthesized derivatives were evaluated using MTT assays, revealing promising IC50 values that indicate their potential as anticancer agents .

CompoundCell LineIC50 (μM)
19OCVAR-35.0
19MCF-716.0
19HCT1165.0

Antimicrobial Properties

Isoxazole derivatives have also been explored for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study highlighted that certain isoxazole derivatives exhibited significant antibacterial activity, outperforming traditional antibiotics in some cases .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Isoxazole AStaphylococcus aureus0.5 μg/mL
Isoxazole BEscherichia coli1.0 μg/mL

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of isoxazoles and their biological activity is crucial for optimizing drug candidates. Structure-activity relationship (SAR) studies have indicated that modifications at specific positions on the isoxazole ring can significantly affect potency and selectivity.

Key Findings from SAR Studies

Research has shown that substituents on the isoxazole ring can modulate its interaction with biological targets:

  • Hydroxyl Groups : The presence of hydroxyl groups on the benzene ring enhances bioactivity.
  • Alkyl Substituents : Simple alkyl substitutions generally decrease activity compared to more complex substituents .

Case Studies

Several case studies illustrate the application of 3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole in drug discovery:

Case Study: Anti-Tuberculosis Activity

A focused study on isoxazoles revealed that certain derivatives displayed notable anti-tuberculosis activity against Mycobacterium tuberculosis. The most active compounds showed MIC values significantly lower than those of existing treatments, suggesting a potential new avenue for tuberculosis therapy .

CompoundMIC (μg/mL)
Isoxazole C0.4
Isoxazole D1.6

Case Study: Anti-inflammatory Effects

Another investigation highlighted the anti-inflammatory properties of isoxazole derivatives, which were tested in vitro against inflammatory cytokines. Compounds demonstrated a reduction in IL-17a expression levels, indicating their potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Substituent at Position 5 Molecular Formula Key Properties/Data Applications/Reactivity
3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole Tetrahydrofuran-2-yl C₈H₁₁NO₂ Not explicitly reported; inferred stability from analogous isoxazoles Potential intermediate in drug synthesis (e.g., antiviral or anti-inflammatory agents)
3-Methyl-5-(trimethylsilylmethyl)isoxazole Trimethylsilylmethyl C₈H₁₅NOSi Prepared via silylation methods; used in cross-coupling reactions Building block for silicon-containing pharmaceuticals
3-Methyl-5-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)isoxazole (39) Tetrahydro-2H-pyran-2-yloxypropyl C₁₂H₁₉NO₃ Rf 0.53 (1:1 Et₂O:petroleum ether); bp 84 °C (9 mbar); ¹H NMR data consistent Intermediate in bromodomain inhibitor synthesis
3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418) 1-Methyl-2-pyrrolidinyl C₉H₁₄N₂O CAS 851434-82-7; molecular weight 152.19; cholinergic ligand Cognition-enhancing and anxiolytic activities
3-Methyl-5-(2-methylprop-1-en-1-yl)isoxazole 2-Methylprop-1-en-1-yl C₈H₁₁NO CAS 14159-68-3; typical specifications include combustion disposal methods Industrial chemical intermediate

Reactivity and Functionalization

  • Nitration Behavior: Substituents significantly influence nitration sites. For example: 3-Methyl-5-(2-methoxy-2-phenylethyl)isoxazole undergoes nitration in the phenyl ring rather than the isoxazole core due to electron-donating substituents . In contrast, 3-methyl-5-dichloromethylisoxazole is nitrated at position 4 of the isoxazole ring under mild conditions, highlighting the electron-withdrawing effects of dichloromethyl groups .
  • Biological Activity :

    • ABT 418 (pyrrolidinyl-substituted isoxazole) demonstrates cognition-enhancing effects by acting as a cholinergic ligand, attributed to the pyrrolidine moiety’s ability to mimic acetylcholine .
    • Compounds with tetrahydrofuran or tetrahydropyran substituents (e.g., compound 39) are often used in bromodomain-binding applications due to their oxygen-rich, polar structures .

Stability and Toxicity

  • Transport and Handling : 3-Methyl-5-(2-pyrrolidinyl)isoxazole is classified as a "toxic solid" (UN 2811) due to its pyrrolidine component, requiring specialized disposal .
  • In contrast, tetrahydrofuran-substituted isoxazoles may exhibit lower acute toxicity, as cyclic ethers like tetrahydrofuran are generally less reactive than amines.

Biological Activity

3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Overview of Isoxazoles

Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom. They are known for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The specific compound 3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole has been studied for its unique structural features that may enhance its biological efficacy.

Synthesis of 3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole

The synthesis typically involves a multi-step process, often starting from readily available precursors. For example, the reaction of hydroxylamines with appropriate carbonyl compounds can yield isoxazoles through cycloaddition mechanisms. The introduction of the tetrahydrofuran moiety is crucial as it may influence the compound's solubility and interaction with biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer potential of isoxazole derivatives, including 3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole. Table 1 summarizes key findings from various assays assessing cytotoxicity against different cancer cell lines.

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)15.4
A549 (Lung)22.1
HeLa (Cervical)18.7

These results indicate that 3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole exhibits moderate cytotoxicity across various cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has also been tested for anti-inflammatory effects. The evaluation involved measuring the inhibition of pro-inflammatory cytokines in vitro. The results are presented in Table 2.

Cytokine Inhibition (%) Concentration (µM) Reference
TNF-α4510
IL-63210
IL-1β5010

The data indicates that 3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole significantly inhibits the production of key inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.

The mechanism underlying the biological activity of isoxazoles often involves modulation of specific pathways related to cell proliferation and inflammation. For instance, some studies suggest that these compounds may act as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain signaling.

Case Studies

  • Case Study: Anticancer Efficacy in MDA-MB-231 Cells
    • A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with 3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole resulted in a significant reduction in cell viability, with an IC50 value of 15.4 µM. The study further explored the compound's ability to induce apoptosis through caspase activation.
  • Case Study: Inhibition of Inflammatory Cytokines
    • Another investigation focused on the anti-inflammatory properties of this compound, revealing that it effectively reduced TNF-α levels by up to 45% at a concentration of 10 µM. This suggests potential therapeutic applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-methyl-5-(tetrahydrofuran-2-yl)isoxazole, and how do reaction conditions influence product yield?

  • Methodology : The compound can be synthesized via cyclocondensation of nitroacetate derivatives with aldehydes or ketones under basic conditions. For example, aliphatic aldehydes react with ethyl nitroacetate in the presence of amines to form isoxazole derivatives . Optimization of solvent (e.g., THF), temperature, and catalyst (e.g., triethylamine) is critical. Reaction monitoring via thin-layer chromatography (TLC) ensures completion, followed by purification via column chromatography .

Q. How is structural characterization of 3-methyl-5-(tetrahydrofuran-2-yl)isoxazole performed in academic research?

  • Methodology : X-ray crystallography is the gold standard for unambiguous structural determination. For example, SHELX programs are widely used for small-molecule refinement . Complementary techniques include 1H^1H- and 13C^{13}C-NMR to confirm substituent positions, FTIR for functional group analysis, and mass spectrometry (HRMS) for molecular weight validation .

Q. What biological activities are associated with isoxazole derivatives like 3-methyl-5-(tetrahydrofuran-2-yl)isoxazole?

  • Methodology : Isoxazole derivatives exhibit diverse bioactivities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) and in vivo models (e.g., rodent paw edema) are used. For example, 3-phenyl-5-furan isoxazole derivatives showed anti-inflammatory activity via molecular docking studies targeting cyclooxygenase enzymes .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for isoxazole derivatives?

  • Methodology : Density functional theory (DFT) calculations can validate experimental findings, such as bond lengths and angles from X-ray data. Hirshfeld surface analysis identifies intermolecular interactions (e.g., hydrogen bonds, π-stacking) that may explain crystallization behavior or bioactivity discrepancies . For example, DFT studies on thiophene-based isoxazoles resolved steric effects influencing reactivity .

Q. What strategies optimize the regioselectivity of isoxazole ring formation in metal-free syntheses?

  • Methodology : Microwave-assisted or ultrasonication methods enhance regioselectivity under metal-free conditions. For instance, solvent polarity (e.g., ethanol vs. DMF) and reaction time control the formation of 3,5-disubstituted isoxazoles. Solid-supported reagents (e.g., silica-bound catalysts) further improve selectivity and reduce byproducts .

Q. How do structural modifications of 3-methyl-5-(tetrahydrofuran-2-yl)isoxazole impact its pharmacokinetic properties?

  • Methodology : Structure-activity relationship (SAR) studies involve systematic substitution of the tetrahydrofuran or methyl groups. Pharmacokinetic parameters (e.g., logP for lipophilicity) are predicted using software like SwissADME. In vivo pharmacokinetic assays (e.g., plasma half-life in rodents) validate computational predictions. For example, substituting the tetrahydrofuran ring with pyrrolidine (as in ABT 418) enhanced blood-brain barrier penetration .

Q. What experimental approaches validate the anti-inflammatory mechanism of 3-methyl-5-(tetrahydrofuran-2-yl)isoxazole derivatives?

  • Methodology : Combine molecular dynamics (MD) simulations with enzyme inhibition assays. MD simulations predict binding stability to targets like COX-2, while ELISA or Western blotting measures cytokine suppression (e.g., TNF-α, IL-6) in cell lines. Cross-validation with knockout animal models confirms target specificity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar isoxazole derivatives?

  • Methodology : Conduct meta-analysis of published data to identify variables such as assay conditions (e.g., cell line differences) or purity of compounds. Reproduce conflicting experiments under standardized protocols. For example, variations in anti-cancer activity may arise from differences in MTT assay incubation times or solvent controls .

Tables for Key Methodologies

Technique Application Reference
X-ray crystallography (SHELX)Structural refinement of small molecules
DFT calculationsValidation of molecular geometry and reactivity
Microwave-assisted synthesisRegioselective isoxazole formation
Molecular dockingPrediction of enzyme inhibition mechanisms

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